Benzyl-(6-fluoroindan-1-yl)-amine
Description
Properties
Molecular Formula |
C16H16FN |
|---|---|
Molecular Weight |
241.30 g/mol |
IUPAC Name |
N-benzyl-6-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C16H16FN/c17-14-8-6-13-7-9-16(15(13)10-14)18-11-12-4-2-1-3-5-12/h1-6,8,10,16,18H,7,9,11H2 |
InChI Key |
SVNNCKUGGABTLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1NCC3=CC=CC=C3)C=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
C=N Bond Characteristics
In imine analogs, the C=N bond length is sensitive to substituent effects. For example:
- (E)-Benzyl(1-phenylethylidene)amine : 1.292 Å ().
- 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 Å ().
- (S)-(+)-N-(1-phenylethyl)salicylideneamine : 1.264 Å ().
The 6-fluoro substitution in Benzyl-(6-fluoroindan-1-yl)-amine may slightly shorten the C-N bond due to the electron-withdrawing nature of fluorine, enhancing resonance stabilization. This effect is analogous to fluorinated purine derivatives, where fluorine increases electronegativity and alters bond polarization .
Substituent Effects on Reactivity
- Fluorine, being less nucleofugic, would reduce such reactivity but improve metabolic stability. Benzyl-(2-fluoro-9H-purin-6-yl)amine () demonstrates fluorine's role in modulating electronic density and hydrogen-bonding capacity, critical for target binding.
Antitumor Potential
- Benzyl-(2-chloroethyl)-(6-chlorohexyl)amine () inhibits tumor growth in rats via alkylation.
Enzyme Inhibition
- Noncovalent tripeptidyl benzyl-amine inhibitors () target caspase-1 through secondary amine interactions. The indan scaffold in this compound could enhance steric complementarity with enzyme active sites, improving selectivity compared to simpler benzyl-amines.
Physicochemical Properties
While direct data are unavailable, inferences can be drawn:
- Lipophilicity: Fluorine increases logP compared to non-fluorinated analogs (e.g., Benzyl-(4-benzyloxy-benzyl)-amine, logP 4.95; ).
- Solubility: Polar functional groups (e.g., morpholino in N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine; ) improve aqueous solubility. The 6-fluoroindan system may reduce solubility relative to hydroxyl- or morpholino-substituted analogs.
Tabulated Comparison of Key Analogs
Preparation Methods
Step 1: Synthesis of Benzyl-(6-Fluoroindan-1-ylidene)-amine
The initial step involves the condensation of 6-fluoroindan-1-one with benzylamine to form the imine intermediate. This reaction is catalyzed by p-toluenesulfonic acid (p-TSA) in toluene under reflux conditions. Key parameters include:
-
Reactants : 6-Fluoroindan-1-one (limiting reagent), benzylamine (1.0 equivalent), p-TSA (catalytic).
-
Solvent : Toluene.
-
Conditions : Reflux at 110–120°C for 6 hours under nitrogen, followed by stirring at room temperature for 14 hours.
-
Workup : Extraction with ethyl acetate and water, drying over magnesium sulfate, and concentration in vacuo.
The reaction proceeds via acid-catalyzed Schiff base formation, where the ketone reacts with the primary amine to eliminate water. The use of p-TSA enhances reaction efficiency by protonating the carbonyl oxygen, facilitating nucleophilic attack by the amine.
Step 2: Reduction to this compound
The imine intermediate is reduced to the secondary amine using sodium borohydride (NaBH₄) in ethanol:
-
Reactants : Benzyl-(6-fluoroindan-1-ylidene)-amine, NaBH₄ (3.0 equivalents).
-
Solvent : Ethanol.
-
Conditions : Cooling to 0°C under nitrogen, followed by gradual addition of NaBH₄. After 1 hour, dichloromethane and water are added, and the mixture is stirred for 14 hours.
-
Workup : Extraction with dichloromethane, drying over magnesium sulfate, and concentration in vacuo.
-
Characterization : Mass spectrometry (MS) confirms the product with m/z = 242 [M+1].
NaBH₄ selectively reduces the imine bond without affecting aromatic rings or fluorine substituents. The low temperature (0°C) minimizes side reactions, while extended stirring ensures complete conversion.
Analytical Validation and Process Optimization
Mass Spectrometry and Purity Assessment
The final product is validated via electrospray ionization mass spectrometry (ESI-MS) , showing a dominant peak at m/z = 242, consistent with the protonated molecular ion [C₁₆H₁₆FN·H⁺]. No detectable impurities are reported, indicating high purity under the described conditions.
Comparative Analysis of Reducing Agents
While NaBH₄ is effective, alternative reductants like LiAlH₄ or catalytic hydrogenation could theoretically be employed. However, the patent emphasizes NaBH₄ due to its operational simplicity and compatibility with ethanol, which stabilizes the intermediate. Hydrogenation (e.g., using Pd/C) is reserved for subsequent steps (e.g., debenzylation) but is unnecessary here .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for Benzyl-(6-fluoroindan-1-yl)-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination between 6-fluoroindan-1-amine and benzaldehyde derivatives. A typical procedure involves using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) as reducing agents in anhydrous methanol or dichloromethane under inert conditions. Acidic workup and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yield the product. Reaction pH and temperature (optimized at 25–40°C) critically affect enantiomeric purity and yield, as over-reduction or side reactions (e.g., N-alkylation) may occur .
- Key Data : For analogous benzyl amines, yields range from 60–85% using STAB in dichloromethane, with isolated purity >95% confirmed by HPLC .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Chiral resolution via HPLC using a Chiralpak® AD-H column (hexane/isopropanol mobile phase) can separate enantiomers. Absolute configuration is determined by X-ray crystallography or comparative circular dichroism (CD) spectroscopy with known standards. For NMR analysis, NOESY correlations between the benzyl aromatic protons and the indan fluorinated ring provide spatial confirmation .
- Key Data : In similar fluorinated amines, diastereomeric excess (de) >98% was achieved using chiral catalysts like (R)-BINOL-phosphoric acid .
Advanced Research Questions
Q. What strategies mitigate fluorinated byproduct formation during the synthesis of this compound?
- Methodological Answer : Fluorine substituents on the indan ring can lead to competing elimination or electrophilic aromatic substitution. To suppress these, use mild Lewis acids (e.g., ZnCl2) to stabilize intermediates and lower reaction temperatures (<30°C). Monitoring via in-situ 19F NMR helps track fluorine retention. Post-synthesis, preparative TLC or recrystallization in ethanol/water mixtures removes fluorinated impurities .
- Key Data : In fluoropurine analogs, ZnCl2 reduced defluorination from 15% to <2% .
Q. How does the fluorine substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The 6-fluoro group enhances electronegativity and hydrogen-bonding potential, altering binding affinity. Computational docking (AutoDock Vina) paired with surface plasmon resonance (SPR) assays can quantify interactions. For example, in kinase inhibition studies, fluorination at the indan ring increased IC50 values by 3–5-fold compared to non-fluorinated analogs due to improved hydrophobic pocket fitting .
- Key Data : Fluorinated benzyl amines showed 85% inhibition of HDAC3 (IC50 = 3.4 µM) versus 50% for non-fluorinated derivatives .
Q. What analytical techniques resolve contradictions in reported spectral data for fluorinated benzyl amines?
- Methodological Answer : Discrepancies in 1H/13C NMR shifts (e.g., fluorinated vs. non-fluorinated indan systems) arise from solvent effects or dynamic proton exchange. Use deuterated DMSO-d6 to stabilize amine protons and acquire low-temperature NMR (−40°C). Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (amide I/II bands) to confirm functional group integrity .
- Key Data : For [Benzyl-(2-naphthylmethyl)-propargyl]-amine, HRMS confirmed m/z 286.1538 (M+H)+, aligning with theoretical calculations .
Methodological Challenges and Solutions
Q. How can researchers optimize enantioselective synthesis for large-scale production?
- Methodological Answer : Asymmetric hydrogenation using chiral Ru catalysts (e.g., Noyori-type) achieves >90% enantiomeric excess (ee). Scale-up requires solvent optimization (e.g., switching from THF to ethanol for greener chemistry) and continuous-flow reactors to maintain stereochemical control. Process analytical technology (PAT) tools like FTIR monitors reaction progress in real-time .
Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?
- Methodological Answer : Conduct hepatic microsomal assays (human or murine) with LC-MS/MS quantification. Phase I metabolism (oxidation) is assessed by monitoring parent compound depletion, while phase II (glucuronidation) uses UDPGA cofactors. Fluorine’s electron-withdrawing effect typically reduces CYP450-mediated oxidation, enhancing half-life (t1/2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
